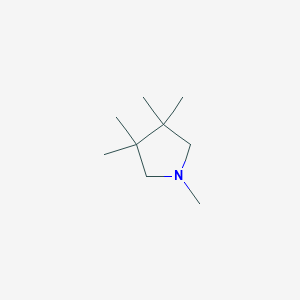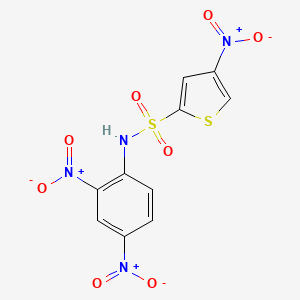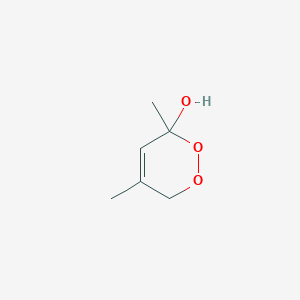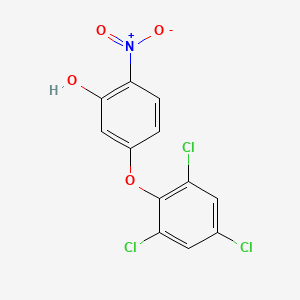
1,3,3,4,4-Pentamethylpyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,3,4,4-Pentamethylpyrrolidine is a nitrogen-containing heterocyclic compound with the molecular formula C9H19N It is a derivative of pyrrolidine, characterized by the presence of five methyl groups attached to the pyrrolidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,3,4,4-Pentamethylpyrrolidine can be achieved through several methods. One common approach involves the reaction of pyrrolidine with methylating agents under controlled conditions. For instance, the reaction of pyrrolidine with methyl iodide in the presence of a base such as sodium hydride can yield this compound . Another method involves the use of Grignard reagents, where pyrrolidine is reacted with methyl magnesium bromide to introduce the methyl groups .
Industrial Production Methods
Industrial production of this compound typically involves large-scale methylation reactions. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques. The choice of solvents, catalysts, and reaction conditions is crucial to ensure the efficiency and safety of the production process .
Análisis De Reacciones Químicas
Types of Reactions
1,3,3,4,4-Pentamethylpyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrogen atom can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Reduced derivatives with fewer methyl groups.
Substitution: Various substituted pyrrolidine derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
1,3,3,4,4-Pentamethylpyrrolidine has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1,3,3,4,4-Pentamethylpyrrolidine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions or proteins, thereby modulating their activity. For example, it has been shown to interact with enzymes by binding to
Propiedades
Número CAS |
59338-58-8 |
|---|---|
Fórmula molecular |
C9H19N |
Peso molecular |
141.25 g/mol |
Nombre IUPAC |
1,3,3,4,4-pentamethylpyrrolidine |
InChI |
InChI=1S/C9H19N/c1-8(2)6-10(5)7-9(8,3)4/h6-7H2,1-5H3 |
Clave InChI |
RAPASNADHRGBOZ-UHFFFAOYSA-N |
SMILES canónico |
CC1(CN(CC1(C)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Acetic acid, [[(2-nitrophenyl)(phenylmethyl)amino]sulfonyl]-, ethyl ester](/img/structure/B14597307.png)

![2-(4-Fluorophenyl)tetrahydroimidazo[1,5-a]pyridine-1,3(2h,5h)-dione](/img/structure/B14597318.png)

![Piperazine, 1-[2-(4-methyl-5-thiazolyl)ethyl]-4-[3-(trifluoromethyl)phenyl]-](/img/structure/B14597329.png)

![Butyltintris[2-(octanoyloxy)ethylmercaptide]](/img/structure/B14597338.png)



![Dimethyl [3-([1,1'-biphenyl]-2-yl)-2-oxopropyl]phosphonate](/img/structure/B14597379.png)
![2-{[Methyl(nitroso)carbamoyl]amino}ethyl methylcarbamate](/img/structure/B14597384.png)
![2,4-Dichloro-1-{[4-(1-chloroethyl)phenoxy]methyl}benzene](/img/structure/B14597393.png)
![1,4-Dioxaspiro[4.4]non-2-ene](/img/structure/B14597396.png)
